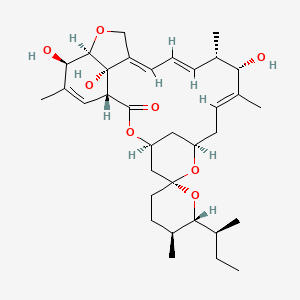

22,23-Dihydroavermectin B1a aglycon

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

123997-59-1; 73162-95-5 |

|---|---|

Formule moléculaire |

C34H50O8 |

Poids moléculaire |

586.766 |

Nom IUPAC |

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |

Clé InChI |

XOCXXEYUGYTCNG-AOIHNFKZSA-N |

SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

Solubilité |

not available |

Origine du produit |

United States |

Foundational & Exploratory

Elucidation of the 22,23-Dihydroavermectin B1a Aglycone Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 22,23-dihydroavermectin B1a aglycone, a key degradation product of the broad-spectrum antiparasitic agent, ivermectin. This document details the analytical methodologies, presents key quantitative data, and illustrates the logical workflow employed in confirming the chemical structure of this complex macrocyclic lactone.

Introduction

22,23-Dihydroavermectin B1a aglycone, also known as ivermectin aglycone or ivermectin impurity G, is a significant derivative of ivermectin formed through the acid-catalyzed hydrolysis of its oleandrose (B1235672) disaccharide unit.[1][2] Understanding the structure of this aglycone is crucial for impurity profiling, stability studies, and comprehending the structure-activity relationships of the avermectin (B7782182) class of compounds. The elucidation of its intricate polycyclic structure relies on a combination of advanced spectroscopic and crystallographic techniques.

Methodologies and Experimental Protocols

The definitive structure of 22,23-dihydroavermectin B1a aglycone was determined through a multi-faceted approach involving mass spectrometry, nuclear magnetic resonance spectroscopy, and X-ray crystallography.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is instrumental in determining the elemental composition and fragmentation pathways of the aglycone.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The aglycone, obtained from the acid hydrolysis of ivermectin, is dissolved in a suitable solvent such as acetonitrile (B52724) or methanol.

-

Ionization Mode: Positive ion mode is typically employed to generate protonated molecules [M+H]⁺.

-

Data Acquisition: Full scan mass spectra are acquired to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) is performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.

-

Data Analysis: The accurate mass measurement of the molecular ion is used to confirm the elemental composition. The fragmentation pattern is analyzed to deduce the structural components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the proton (¹H) and carbon (¹³C) signals and for establishing the connectivity and stereochemistry of the molecule.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: The purified aglycone is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

1D NMR Experiments:

-

¹H NMR: Provides information on the chemical environment and multiplicity of protons.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts.

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

-

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure and absolute stereochemistry of the aglycone.[3]

Experimental Protocol:

-

Crystallization: High-purity aglycone is dissolved in a suitable solvent system and allowed to crystallize slowly through methods such as slow evaporation or vapor diffusion.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and thermal parameters.

Data Presentation

The following tables summarize the key quantitative data obtained from the structural elucidation of 22,23-dihydroavermectin B1a aglycone.

Physical and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₃₄H₅₀O₈ | [4][5] |

| Molecular Weight | 586.76 g/mol | [4][5] |

| Exact Mass | 586.3506 Da | [4] |

Mass Spectrometry Data (Predicted)

The fragmentation of the aglycone is predicted based on the established fragmentation of Avermectin B1a.[6] The primary fragmentation involves the retro-Diels-Alder reaction in the cyclohexene (B86901) ring.

| m/z (Predicted) | Proposed Fragment Structure |

| 587.3585 | [M+H]⁺ |

| 569.3479 | [M+H - H₂O]⁺ |

| 551.3374 | [M+H - 2H₂O]⁺ |

| 305.1747 | Fragment from retro-Diels-Alder cleavage of the C8-C14 bond |

¹H and ¹³C NMR Data (Inferred from Ivermectin in CDCl₃)

The following NMR data for the aglycone moiety is inferred from the published spectra of ivermectin.[7] The absence of signals corresponding to the oleandrose disaccharide is the key differentiator.

| Position | ¹³C Chemical Shift (ppm) (Inferred) | ¹H Chemical Shift (ppm) and Multiplicity (Inferred) |

| 1 | 173.8 | - |

| 2 | 36.5 | 2.25 (m) |

| 3 | 125.1 | 5.40 (m) |

| 4 | 135.2 | - |

| 5 | 81.2 | 3.95 (s) |

| 6 | 78.9 | 4.00 (d) |

| 7 | 67.5 | 3.30 (m) |

| 8 | 79.8 | 4.68 (dd) |

| 9 | 120.9 | 5.88 (d) |

| 10 | 127.8 | 5.78 (dd) |

| 11 | 118.2 | 5.82 (m) |

| 12 | 39.8 | 2.05 (m) |

| 13 | 71.5 | 3.90 (m) |

| 14 | 34.5 | 1.55 (m) |

| 15 | 27.8 | 1.85 (m) |

| 16 | 36.8 | 1.50 (m) |

| 17 | 45.8 | 3.35 (m) |

| 18 | 32.1 | 1.95 (m) |

| 19 | 20.1 | 0.95 (d) |

| 20 | 12.5 | 0.85 (d) |

| 21 | 98.2 | - |

| 22 | 35.4 | 1.60 (m) |

| 23 | 35.1 | 1.75 (m) |

| 24 | 42.3 | 1.25 (m) |

| 25 | 40.1 | 1.15 (m) |

| 4a-CH₃ | 17.8 | 1.88 (s) |

| 12-CH₃ | 17.5 | 1.15 (d) |

| 14a-CH₃ | 14.8 | 1.50 (s) |

| 24-CH₃ | 19.9 | 0.90 (d) |

| 26-CH₃ | 12.1 | 0.82 (t) |

| 26-CH₂ | 27.4 | 1.45 (m) |

| 5-OH | - | Variable |

| 7-OH | - | Variable |

| 13-OH | - | Variable |

X-ray Crystallography Data (Representative for Avermectins)

| Parameter | Representative Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., I2 or P2₁2₁2₁ |

| a (Å) | ~10-15 |

| b (Å) | ~20-25 |

| c (Å) | ~25-30 |

| α (°) | 90 |

| β (°) | ~90-100 |

| γ (°) | 90 |

| Z (molecules/cell) | 2 or 4 |

Visualizations of Elucidation Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow and relationships in the structure elucidation process.

Caption: Overall workflow for the structure elucidation of the aglycone.

Caption: Logical relationships in NMR-based structure determination.

Conclusion

The structure of 22,23-dihydroavermectin B1a aglycone has been unequivocally established through the synergistic application of mass spectrometry, extensive 1D and 2D NMR spectroscopy, and single-crystal X-ray crystallography. Mass spectrometry confirms the molecular formula and provides insights into the core structural motifs through fragmentation analysis. NMR spectroscopy delineates the complete covalent framework and relative stereochemistry. Finally, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement and absolute configuration. This comprehensive characterization is fundamental for quality control in pharmaceutical manufacturing and for advancing the understanding of the chemical properties of the avermectin family.

References

- 1. miguelprudencio.com [miguelprudencio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ivermectin aglycone | C34H50O8 | CID 73186458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. tandfonline.com [tandfonline.com]

- 7. invivochem.cn [invivochem.cn]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Chemical Properties of 22,23-Dihydroavermectin B1a Aglycone

For Researchers, Scientists, and Drug Development Professionals

Introduction

22,23-Dihydroavermectin B1a aglycone, a key derivative of the avermectin (B7782182) family of 16-membered macrocyclic lactones, serves as the core structural framework of the potent antiparasitic agent, ivermectin. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and insights into its biological mechanisms of action. This guide is intended to be a valuable resource for professionals engaged in research and development within the pharmaceutical and veterinary sciences.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 22,23-Dihydroavermectin B1a aglycone are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₃₄H₅₀O₈ | [1][2] |

| Molecular Weight | 586.76 g/mol | [3][4] |

| CAS Number | 123997-59-1 | [1][2] |

| Appearance | Off-White Powder | [5] |

| Boiling Point (Predicted) | 776.2 ± 60.0 °C at 760 mmHg | [6] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, and Methanol (B129727). Poor water solubility.[7] | [7] |

| LogP (Predicted) | 4.531 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of 22,23-Dihydroavermectin B1a aglycone. The following sections outline standard experimental protocols.

Synthesis and Purification: Acid Hydrolysis of Ivermectin

22,23-Dihydroavermectin B1a aglycone can be produced by the acid-catalyzed hydrolysis of the disaccharide unit from ivermectin.[3][9]

Materials:

-

Ivermectin

-

Sulfuric acid (H₂SO₄)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

-

Dissolve Ivermectin in methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 22,23-Dihydroavermectin B1a aglycone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Sample Preparation:

-

Dissolve 5-10 mg of the purified aglycone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is free of any particulate matter.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum to determine the chemical environment of the hydrogen atoms.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons and carbons, confirming the complete structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation:

-

Prepare a dilute solution of the aglycone in a suitable volatile solvent, such as methanol or acetonitrile.

-

The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (LC-MS/MS):

-

Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ electrospray ionization (ESI) in positive ion mode.

-

Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

-

Perform tandem MS (MS/MS) on the molecular ion to obtain the fragmentation pattern, which can be used for structural confirmation. The fragmentation of the ivermectin aglycone has been noted in the literature, with major fragments observed that can be used for identification.[10]

Biological Signaling Pathways

The biological activity of avermectins, including the aglycone core, is primarily mediated through their interaction with specific ion channels in invertebrates. Additionally, effects on mammalian signaling pathways have been reported.

Interaction with Glutamate-Gated Chloride Channels (GluCls)

The primary mechanism of action of avermectins is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[11] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.

Inhibition of the Wnt/β-catenin Signaling Pathway

Recent studies have shown that ivermectin can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[12][13] This suggests a potential for repurposing avermectin-class compounds in oncology. The aglycone, as the core structure, is implicated in this activity.

References

- 1. Ivermectin aglycone | C34H50O8 | CID 73186458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 22,23-Dihydroavermectin B1a aglycon | Parasite | 73162-95-5 | Invivochem [invivochem.com]

- 5. Ivermectin B1 Aglycon | CymitQuimica [cymitquimica.com]

- 6. Ivermectin aglycone | CAS#:123997-59-1 | Chemsrc [chemsrc.com]

- 7. usbio.net [usbio.net]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. AOP-Wiki [aopwiki.org]

- 12. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 22,23-Dihydroavermectin B1a Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathway for 22,23-dihydroavermectin B1a aglycone, the core structure of the potent antiparasitic agent ivermectin. The predominant and most industrially viable route is a semi-synthetic approach starting from the natural product avermectin (B7782182) B1a. This document details the key chemical transformations, experimental protocols, and quantitative data associated with this process. Additionally, a high-level overview of the total synthesis approach is presented for academic context.

Semi-Synthetic Pathway from Avermectin B1a

The most common method for producing 22,23-dihydroavermectin B1a aglycone is a two-step process commencing with avermectin B1a, which is produced via fermentation of the bacterium Streptomyces avermitilis. The process involves:

-

Selective Catalytic Hydrogenation: The 22,23-carbon-carbon double bond of avermectin B1a is selectively reduced to yield 22,23-dihydroavermectin B1a (the primary component of ivermectin).

-

Acid-Catalyzed Hydrolysis: The disaccharide moiety at the C-13 position is cleaved to yield the final aglycone product.

An In-depth Technical Guide on the Core Mechanism of Action of 22,23-Dihydroavermectin B1a Aglycone

For Researchers, Scientists, and Drug Development Professionals

Abstract

22,23-Dihydroavermectin B1a aglycone, the aglycone form of the potent anthelmintic ivermectin, presents a distinct pharmacological profile. While its parent compound, ivermectin, induces paralysis in nematodes through potent activation of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels, the aglycone is notably devoid of this paralytic activity. However, it retains the ability to inhibit nematode larval development. This technical guide delves into the core mechanism of action of 22,23-dihydroavermectin B1a aglycone, contextualized by the well-established pharmacology of ivermectin. It outlines the key molecular targets, the putative signaling pathways, and detailed experimental protocols for further investigation. A significant knowledge gap exists regarding the quantitative interaction of the aglycone with its targets; this guide highlights these areas and proposes methodologies to address them.

Introduction: The Avermectins and the Significance of the Aglycone

The avermectins, a class of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis, are renowned for their potent anthelmintic and insecticidal properties. Ivermectin, a derivative of avermectin (B7782182) B1, is a cornerstone of veterinary and human medicine for treating a wide range of parasitic infections. Its mechanism of action has been extensively studied and is primarily attributed to its interaction with specific ligand-gated ion channels in invertebrates.

22,23-Dihydroavermectin B1a aglycone is a derivative of ivermectin where the disaccharide moiety at the C-13 position has been hydrolyzed. This structural modification dramatically alters its biological activity, eliminating the characteristic paralytic effect on adult nematodes while preserving its inhibitory action on larval development.[1][2][3] This dichotomy makes the aglycone a subject of significant interest for understanding the structure-activity relationships of avermectins and for the potential development of novel anthelmintics with different modes of action.

Molecular Targets and Mechanism of Action

The primary molecular targets of ivermectin in invertebrates are glutamate-gated chloride channels (GluCls) and, to a lesser extent, GABA-gated chloride channels.[4] These channels are crucial for neurotransmission in nematodes and insects.

The Role of Glutamate-Gated Chloride Channels (GluCls)

Ivermectin binds with high affinity to GluCls, which are pentameric ligand-gated ion channels found in the nerve and muscle cells of invertebrates. This binding is allosteric and leads to the irreversible opening of the chloride ion channel.[5][6] The resulting influx of chloride ions causes hyperpolarization of the cell membrane, making it less excitable. This disruption of normal neurotransmission leads to a flaccid paralysis of the pharyngeal pump and somatic muscles of the nematode, ultimately resulting in its death.

The Influence of the Disaccharide Moiety

The disaccharide at the C-13 position of ivermectin is crucial for its potent paralytic activity. Its removal to form the aglycone results in a significant loss of this effect. This suggests that the sugar moiety plays a critical role in the high-affinity binding and/or the conformational changes required for the irreversible channel opening of GluCls. While the aglycone may still interact with these channels, its affinity and efficacy are likely substantially reduced.

Putative Mechanism of Larval Development Inhibition

The precise mechanism by which 22,23-dihydroavermectin B1a aglycone inhibits nematode larval development in the absence of paralysis is not yet fully elucidated. It is hypothesized that the aglycone may act on different molecular targets or pathways that are critical during larval stages but not essential for the motor function of adult worms. Potential mechanisms include:

-

Modulation of other ion channels or receptors: The aglycone might interact with other, as-yet-unidentified receptors or ion channels that are specifically involved in developmental signaling pathways.

-

Interference with cellular processes: It could disrupt essential cellular processes in developing larvae, such as cell division, differentiation, or cuticle formation, without directly causing paralysis.

-

Low-level channel modulation: The aglycone might still interact weakly with GluCls or GABA channels, causing subtle changes in neuronal signaling that are sufficient to disrupt the complex processes of larval development but not to induce paralysis in adult worms.

Quantitative Data

A significant gap in the current understanding of 22,23-dihydroavermectin B1a aglycone's mechanism of action is the lack of quantitative data regarding its interaction with its putative molecular targets. The following tables are presented to highlight this knowledge gap. For comparative purposes, typical values for ivermectin are included where available.

Table 1: Binding Affinities (Ki/Kd) for Glutamate-Gated Chloride Channels (GluCls)

| Compound | Receptor Subtype | Preparation | Ki/Kd (nM) | Reference |

| 22,23-Dihydroavermectin B1a aglycone | - | - | Data not available | - |

| Ivermectin B1a | Haemonchus contortus GluClα3B | Recombinant | High affinity (specific values vary) | [5] |

Table 2: Potency (EC50/IC50) on Glutamate-Gated Chloride Channels (GluCls)

| Compound | Receptor Subtype | Assay Type | EC50/IC50 (nM) | Reference |

| 22,23-Dihydroavermectin B1a aglycone | - | - | Data not available | - |

| Ivermectin B1a | Nematode GluCl | Electrophysiology | ~104 | [6] |

Table 3: Potency (EC50/IC50) on GABA-Gated Chloride Channels

| Compound | Receptor Subtype | Assay Type | EC50/IC50 (nM) | Reference |

| 22,23-Dihydroavermectin B1a aglycone | - | - | Data not available | - |

| Ivermectin | Mouse hippocampal neurons | Electrophysiology | 17.8 (half-maximal potentiation) | [7] |

Table 4: Efficacy in Nematode Larval Development Assays

| Compound | Nematode Species | Endpoint | LC50 (ng/mL) | Reference |

| 22,23-Dihydroavermectin B1a aglycone | Haemonchus contortus | Inhibition of L3 development | - | [8][9] |

| Ivermectin | Haemonchus contortus | Inhibition of L3 development | 1.1 ± 0.17 | [10] |

Experimental Protocols

To address the knowledge gaps identified above, the following experimental protocols, adapted from established methods for studying ivermectin, are proposed for the characterization of 22,23-dihydroavermectin B1a aglycone.

Nematode Larval Development Assay

This assay is used to quantify the inhibitory effect of the aglycone on nematode larval development.

Objective: To determine the concentration of 22,23-dihydroavermectin B1a aglycone required to inhibit 50% of nematode eggs from developing to the third larval (L3) stage (LD50).

Materials:

-

Nematode eggs (e.g., Haemonchus contortus, Caenorhabditis elegans)

-

96-well microtiter plates

-

Growth medium (e.g., agar, Earle's balanced salt solution with yeast extract)

-

22,23-Dihydroavermectin B1a aglycone stock solution

-

Bacterial suspension (e.g., E. coli OP50) as a food source

-

Incubator

-

Inverted microscope

Procedure:

-

Prepare a serial dilution of 22,23-dihydroavermectin B1a aglycone in the growth medium.

-

Dispense the different concentrations of the aglycone into the wells of a 96-well plate. Include control wells with no aglycone.

-

Add a standardized number of nematode eggs to each well.

-

Add a small amount of bacterial suspension to each well to serve as a food source for the developing larvae.

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a period sufficient for control larvae to reach the L3 stage (typically 6 days).

-

After the incubation period, count the number of larvae that have successfully developed to the L3 stage in each well using an inverted microscope.

-

Calculate the percentage of inhibition for each concentration relative to the control wells.

-

Determine the LD50 value by plotting the percentage of inhibition against the log of the aglycone concentration and fitting the data to a dose-response curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the aglycone to specific receptors, such as GluCls.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of 22,23-dihydroavermectin B1a aglycone for a specific receptor.

Materials:

-

Membrane preparations from a source expressing the target receptor (e.g., nematode tissue, or cell lines transfected with the receptor).

-

Radiolabeled ligand known to bind to the target receptor (e.g., [³H]ivermectin).

-

22,23-Dihydroavermectin B1a aglycone.

-

Assay buffer.

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled 22,23-dihydroavermectin B1a aglycone.

-

Allow the binding reaction to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through the filter plate, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and measure the amount of radioactivity in each well using a scintillation counter.

-

Determine the concentration of the aglycone that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional effects of the aglycone on ion channels expressed in Xenopus oocytes.

Objective: To determine if 22,23-dihydroavermectin B1a aglycone can modulate the activity of GluCls or GABA-gated chloride channels and to quantify its potency (EC50).

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the target ion channel.

-

Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system).

-

Recording solution (e.g., Ringer's solution).

-

22,23-Dihydroavermectin B1a aglycone stock solution.

Procedure:

-

Inject the cRNA encoding the ion channel subunits into the Xenopus oocytes.

-

Incubate the oocytes for 2-7 days to allow for channel expression.

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Perfuse the oocyte with the recording solution containing varying concentrations of 22,23-dihydroavermectin B1a aglycone.

-

Record the changes in membrane current induced by the aglycone.

-

To test for modulatory effects, co-apply the aglycone with a known agonist of the channel (e.g., glutamate (B1630785) or GABA).

-

Construct a dose-response curve by plotting the current amplitude against the aglycone concentration and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for 22,23-dihydroavermectin B1a aglycone and the workflows for the key experimental protocols.

Caption: Comparative signaling pathways of ivermectin and the hypothesized pathway for its aglycone.

Caption: Workflow for the nematode larval development assay.

Caption: Workflow for the radioligand binding assay.

Caption: Workflow for two-electrode voltage clamp electrophysiology.

Conclusion and Future Directions

22,23-Dihydroavermectin B1a aglycone represents an intriguing pharmacological tool. Its ability to inhibit larval development without causing paralysis in adult nematodes suggests a mechanism of action that is distinct from its parent compound, ivermectin. The absence of the C-13 disaccharide moiety is the key structural determinant for this altered activity profile. While the primary targets of ivermectin, GluCls and GABA-gated chloride channels, are well-characterized, the specific molecular interactions and downstream signaling pathways of the aglycone remain largely unknown.

The foremost priority for future research is to generate quantitative data on the aglycone's binding affinity and potency at invertebrate ion channels using the detailed experimental protocols outlined in this guide. Such studies will be instrumental in elucidating its precise mechanism of action and could pave the way for the development of a new generation of anthelmintics that specifically target nematode development, potentially circumventing existing resistance mechanisms. Further investigation into other potential molecular targets within the developmental pathways of nematodes is also warranted.

References

- 1. ceint.duke.edu [ceint.duke.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 22,23-Dihydroavermectin B1a aglycon | Parasite | 73162-95-5 | Invivochem [invivochem.com]

- 4. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Effect of ivermectin on gamma-aminobutyric acid-induced chloride currents in mouse hippocampal embryonic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

The Enigmatic Biological Profile of 22,23-Dihydroavermectin B1a Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of 22,23-Dihydroavermectin B1a aglycone, a key derivative of the potent antiparasitic agent ivermectin. While ivermectin's mechanism of action, primarily through the activation of glutamate-gated chloride channels (GluCls) leading to paralysis of invertebrates, is well-established, its aglycone counterpart exhibits a distinct and intriguing biological profile. This document synthesizes available data on its effects on nematode larval development, its apparent lack of paralytic activity, and the inferred implications for its mechanism of action. Detailed experimental protocols for the preparation of the aglycone and for conducting nematode larval development assays are provided, along with quantitative data and visualizations to facilitate a comprehensive understanding for researchers in parasitology and drug development.

Introduction

Ivermectin, a mixture of 22,23-dihydroavermectin B1a (>80%) and B1b (<20%), is a cornerstone of veterinary and human medicine for the control of a wide range of nematode and arthropod parasites.[1] Its primary mode of action involves binding with high affinity to GluCls, which are specific to invertebrate nerve and muscle cells.[2][3] This binding potentiates the effect of glutamate (B1630785), leading to an increased influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the parasite.[2]

The 22,23-Dihydroavermectin B1a aglycone is a derivative of ivermectin B1a formed by the hydrolysis of the oleandrosyl-α-(1→3)-α-L-oleandrosyloxy disaccharide moiety at the C-13 position. This structural modification results in a significant alteration of its biological activity. Notably, the aglycone is reported to inhibit the larval development of nematodes but does not induce the characteristic paralytic effects seen with the parent compound.[4] This suggests a divergent or modified mechanism of action, making it a subject of significant interest for understanding the structure-activity relationships of the avermectin (B7782182) class and for investigating alternative antiparasitic strategies that are not reliant on neuromuscular blockade.

Biological Activity and Mechanism of Action

Inhibition of Nematode Larval Development

The most prominent reported biological activity of 22,23-Dihydroavermectin B1a aglycone is its ability to inhibit the development of nematode larvae. This has been demonstrated in in vitro assays using parasitic nematodes such as Haemonchus contortus.[5] While the parent ivermectin is also a potent inhibitor of larval development, the aglycone's activity in this assay, coupled with its lack of paralytic effect, points towards a mechanism that interferes with essential developmental or metabolic processes in the larval stages rather than neuromuscular function.

One study found that ivermectin aglycone was effective in distinguishing between ivermectin-resistant and susceptible isolates of H. contortus in a larval development test, with the authors suggesting it may even be a more sensitive indicator of resistance than ivermectin itself.[5] This finding implies that the mechanism of action of the aglycone may be less affected by the resistance mechanisms that have evolved against the parent compound, which often involve modifications to the GluCl target.

Lack of Paralytic Activity

A crucial distinction in the biological profile of the aglycone is the absence of paralytic activity.[4] This strongly suggests a significantly reduced or non-existent interaction with the glutamate-gated chloride channels that mediate paralysis in response to ivermectin. The disaccharide portion of the ivermectin molecule is known to be important for its high-affinity binding to GluCls, and its removal in the aglycone likely disrupts this interaction.

Inferred Mechanism of Action

The precise molecular target and mechanism of action for the developmental inhibition caused by 22,23-Dihydroavermectin B1a aglycone remain to be fully elucidated. However, based on the available evidence, a proposed logical pathway can be inferred:

Caption: Inferred mechanism of action for 22,23-Dihydroavermectin B1a aglycone.

While direct binding and electrophysiological data are lacking, the absence of paralysis strongly supports the hypothesis that the aglycone does not effectively activate GluCls. Its activity against larval development suggests an alternative target or pathway is involved.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of 22,23-Dihydroavermectin B1a aglycone in comparison to its parent compound, ivermectin.

| Compound | Assay | Organism | Parameter | Value | Reference |

| 22,23-Dihydroavermectin B1a Aglycone | Larval Development Test | Haemonchus contortus (Susceptible Isolate) | LC50 | 2.5 ng/mL | [5] |

| 22,23-Dihydroavermectin B1a Aglycone | Larval Development Test | Haemonchus contortus (Resistant Isolate) | LC50 | 18.2 ng/mL | [5] |

| Ivermectin | Larval Development Test | Haemonchus contortus (Susceptible Isolate) | LC50 | 0.4 ng/mL | [5] |

| Ivermectin | Larval Development Test | Haemonchus contortus (Resistant Isolate) | LC50 | 6.4 ng/mL | [5] |

LC50 (Lethal Concentration 50): The concentration of the compound that causes 50% inhibition of larval development.

Experimental Protocols

Preparation of 22,23-Dihydroavermectin B1a Aglycone by Acid Hydrolysis of Ivermectin

This protocol is based on the general principle of acid-catalyzed hydrolysis of the glycosidic bonds of ivermectin.

Caption: Workflow for the preparation of 22,23-Dihydroavermectin B1a aglycone.

Methodology:

-

Dissolution: Dissolve ivermectin in a suitable organic solvent such as methanol.

-

Acidification: Add a solution of a strong acid (e.g., 1% sulfuric acid in methanol) to the ivermectin solution. The reaction can be performed at room temperature.

-

Reaction Monitoring: Monitor the progress of the hydrolysis by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Neutralization: Upon completion, neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aglycone into an organic solvent like ethyl acetate (B1210297). Wash the organic phase with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude aglycone by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 22,23-Dihydroavermectin B1a aglycone.

Haemonchus contortus Larval Development Assay

This in vitro assay is used to determine the concentration of a compound that inhibits the development of nematode eggs to the third-stage larvae (L3).

Caption: Workflow for the Haemonchus contortus larval development assay.

Methodology:

-

Egg Isolation: Isolate H. contortus eggs from the feces of infected sheep using a series of sieves and a flotation method with a saturated salt solution.

-

Compound Preparation: Prepare serial dilutions of the 22,23-Dihydroavermectin B1a aglycone in a solvent (e.g., DMSO) and then mix with a nutrient agar solution.

-

Plate Preparation: Dispense the agar containing the different concentrations of the test compound into the wells of a 96-well microtiter plate. Include solvent-only and no-compound controls.

-

Egg Inoculation: Add a standardized number of isolated eggs to each well.

-

Incubation: Incubate the plates at approximately 27°C for 6-7 days to allow for the hatching of eggs and development of larvae in the control wells.

-

Larval Staining and Counting: After the incubation period, add a staining solution (e.g., Lugol's iodine) to each well to kill and stain the larvae.

-

Data Analysis: Using an inverted microscope, count the number of larvae that have successfully developed to the L3 stage in each well. The percentage of inhibition is calculated relative to the control wells, and the LC50 value is determined using probit analysis.

Conclusion and Future Directions

22,23-Dihydroavermectin B1a aglycone presents a fascinating deviation from the classical avermectin mode of action. Its ability to inhibit nematode larval development without causing paralysis highlights the critical role of the disaccharide moiety in the interaction with glutamate-gated chloride channels and suggests the existence of alternative, and potentially novel, antiparasitic targets. The observation that the aglycone may be a more sensitive marker for ivermectin resistance warrants further investigation, as it could have implications for the development of new diagnostic tools.

Future research should focus on:

-

Target Identification: Elucidating the specific molecular target(s) of the aglycone responsible for the inhibition of larval development.

-

Binding and Electrophysiological Studies: Conducting direct binding assays with recombinant GluCls and electrophysiological recordings from invertebrate neurons to definitively quantify the aglycone's interaction with these channels.

-

Broader Spectrum of Activity: Investigating the activity of the aglycone against a wider range of parasitic nematodes and other invertebrates.

-

Structure-Activity Relationship Studies: Synthesizing and testing further modifications of the aglycone to better understand the structural requirements for its developmental inhibitory activity.

A deeper understanding of the biological activity of 22,23-Dihydroavermectin B1a aglycone could open new avenues for the development of novel anthelmintics with mechanisms of action that are distinct from the currently available drugs, a crucial step in combating the growing threat of anthelmintic resistance.

References

- 1. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 5. CN106692054A - Preparation of ivermectin pharmaceutical liquid preparation capable of resisting acid catalytic degradation - Google Patents [patents.google.com]

An In-Depth Technical Guide to 22,23-Dihydroavermectin B1a Aglycone

CAS Number: 73162-95-5

Synonyms: Ivermectin Aglycone, Ivermectin Impurity G

Introduction

22,23-Dihydroavermectin B1a aglycone is a significant derivative of the potent antiparasitic agent, ivermectin. It is formed by the acid-catalyzed hydrolysis of the disaccharide unit from 22,23-dihydroavermectin B1a, the major component of ivermectin.[1][2][3] While lacking the paralytic effect characteristic of its parent compound, the aglycone plays a crucial role in research, particularly in understanding the structure-activity relationships of avermectins and in the development of new anthelmintic agents.[2][4] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, biological activity, and proposed mechanism of action, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₄H₅₀O₈ | [5] |

| Molecular Weight | 586.76 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | Not available (Ivermectin B1a: 149-153 °C) | [6] |

| Boiling Point | Not available | |

| Solubility | Soluble in Methanol (B129727), DMSO, Chloroform, Ethanol, Ethyl Acetate (B1210297), Acetone, Acetonitrile (B52724). Insoluble in Water, Hexane. | [6] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 22,23-Dihydroavermectin B1a aglycone. While a complete set of publicly available spectra specifically for the aglycone is limited, the following table summarizes the expected and reported spectral characteristics.

| Spectroscopy | Data Summary | Reference |

| ¹H-NMR | Data not explicitly available in searched literature. Analysis of the parent compound reveals complex aliphatic and olefinic proton signals. | |

| ¹³C-NMR | Data not explicitly available in searched literature. The spectrum is expected to show a large number of signals corresponding to the complex polycyclic structure. | |

| FT-IR | The spectrum of the parent compound, ivermectin, shows characteristic peaks for hydroxyl groups, C-H stretches, carbonyl groups, and C-O bonds. Similar peaks are expected for the aglycone. | [7] |

| Mass Spectrometry (MS) | The [M+H]⁺ ion is observed at m/z 587. Fragmentation pathways for avermectins are complex and involve losses of water and portions of the macrocyclic ring. | [1] |

Experimental Protocols

Synthesis: Acid-Catalyzed Hydrolysis of Ivermectin

This protocol describes the preparation of 22,23-Dihydroavermectin B1a aglycone from ivermectin through acid-catalyzed hydrolysis.

Materials:

-

Ivermectin

-

Methanol

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve ivermectin in methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 22,23-Dihydroavermectin B1a aglycone.

Workflow for the Synthesis of 22,23-Dihydroavermectin B1a Aglycone:

Purification: Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity samples, preparative HPLC is the method of choice.

Instrumentation and Conditions:

-

Column: A suitable reversed-phase column (e.g., C18, 10 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water or methanol in water is typically used.[8][9][10]

-

Detection: UV detection at approximately 245 nm.[10]

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Dependent on the concentration of the crude sample and the column capacity.

Procedure:

-

Dissolve the crude aglycone in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the sample through a 0.45 µm filter.

-

Inject the sample onto the preparative HPLC system.

-

Collect the fractions corresponding to the peak of the aglycone.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Biological Assay: Nematode Larval Development Inhibition Assay

This assay determines the ability of the aglycone to inhibit the development of nematode larvae.[4][11][12][13][14]

Materials:

-

Nematode eggs (e.g., Haemonchus contortus)

-

96-well microtiter plates

-

Nutrient agar

-

22,23-Dihydroavermectin B1a aglycone stock solution in a suitable solvent (e.g., DMSO)

-

Amphotericin B (antifungal agent)

-

Earle's balanced salt solution

-

Yeast extract

-

Incubator (27°C)

-

Inverted microscope

Procedure:

-

Prepare a suspension of nematode eggs in a solution containing Amphotericin B.

-

Prepare serial dilutions of the aglycone stock solution.

-

In each well of a 96-well plate, add a small volume of nutrient agar.

-

To each well, add the appropriate dilution of the aglycone, followed by the nematode egg suspension.

-

Include control wells with solvent only.

-

Incubate the plates at 27°C for 6-7 days.

-

After the incubation period, examine the wells under an inverted microscope to determine the developmental stage of the larvae.

-

The concentration of the aglycone that inhibits the development of 50% of the larvae to the third-stage (L3) is determined as the IC₅₀ value.

Workflow for the Larval Development Inhibition Assay:

Mechanism of Action and Signaling Pathways

While the parent compound, ivermectin, primarily acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to paralysis and death, 22,23-Dihydroavermectin B1a aglycone is known to inhibit larval development without causing paralysis.[2][15][16] This suggests a different or more nuanced mechanism of action. Current research points towards two potential, non-mutually exclusive pathways.

Inhibition of Extracellular Vesicle (EV) Secretion

Recent studies have shown that ivermectin can inhibit the secretion of extracellular vesicles (EVs) from parasitic nematodes.[17][18][19][20] These EVs are crucial for host-parasite communication and immune modulation. By inhibiting EV secretion, the aglycone may disrupt the developmental processes of the larvae that are dependent on these signaling molecules.

Proposed Signaling Pathway for Inhibition of Larval Development via EV Secretion:

Interaction with P-glycoprotein (P-gp)

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, contributing to multidrug resistance in parasites. Ivermectin is a known substrate for P-gp.[21][22][23][24] It is plausible that the aglycone interacts with P-gp, and this interaction could interfere with essential physiological processes required for larval development, or that P-gp inhibitors could potentiate the aglycone's activity.

Proposed Logical Relationship of Aglycone and P-glycoprotein:

Conclusion

22,23-Dihydroavermectin B1a aglycone is a vital tool for research in parasitology and medicinal chemistry. Its distinct biological profile, inhibiting larval development without inducing paralysis, offers a unique opportunity to explore alternative anthelmintic mechanisms beyond the classical glutamate-gated chloride channel targets. Further investigation into its interaction with pathways such as extracellular vesicle secretion and P-glycoprotein function will be instrumental in designing the next generation of antiparasitic drugs. This guide provides a foundational resource for professionals engaged in this critical area of research.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 22,23-Dihydroavermectin B1a aglycon | Parasite | 73162-95-5 | Invivochem [invivochem.com]

- 4. Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. allmpus.com [allmpus.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. cdn-ceo-ca.s3.amazonaws.com [cdn-ceo-ca.s3.amazonaws.com]

- 8. A versatile extraction and purification method for ivermectin detection through HPLC and LC/MS in feed, water, feces, soil, and sewage [air.unipr.it]

- 9. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Method For Analysis of Ivermectin on Primesep 100 column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. A larval development test for the detection of anthelmintic resistance in nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 17. Ivermectin inhibits extracellular vesicle secretion from parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Ivermectin inhibits extracellular vesicle secretion from parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. P-glycoprotein interfering agents potentiate ivermectin susceptibility in ivermectin sensitive and resistant isolates of Teladorsagia circumcincta and Haemonchus contortus | Parasitology | Cambridge Core [cambridge.org]

- 22. Interference with P-glycoprotein improves ivermectin activity against adult resistant nematodes in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ivermectin induces P-glycoprotein expression and function through mRNA stabilization in murine hepatocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Ivermectin: does P-glycoprotein play a role in neurotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification of Ivermectin Impurity G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and quantification of Ivermectin Impurity G, also known as H2B1a aglycone. This document outlines the chemical properties, regulatory context, and detailed analytical methodologies crucial for the quality control and assurance of Ivermectin active pharmaceutical ingredients (API) and finished drug products.

Introduction to Ivermectin and its Impurities

Ivermectin is a broad-spectrum anti-parasitic agent widely used in both human and veterinary medicine. It is a semi-synthetic derivative of avermectin (B7782182) B1, a macrocyclic lactone produced by the fermentation of Streptomyces avermitilis. The manufacturing process and subsequent storage of Ivermectin can lead to the formation of various impurities, which must be carefully monitored to ensure the safety and efficacy of the drug.

Regulatory bodies such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) have established monographs with specific limits for these impurities.[1][2] Ivermectin Impurity G is one such related substance that requires diligent identification and control.

Characterization of Ivermectin Impurity G

Ivermectin Impurity G is structurally the aglycone of the Ivermectin H2B1a component, meaning it lacks the disaccharide moiety of the parent molecule.

Table 1: Chemical and Physical Properties of Ivermectin Impurity G

| Property | Value |

| Systematic Name | (6R,13S,25R)-5-O-demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B |

| Synonyms | H2B1a aglycone, Ivermectin B1 Aglycon |

| CAS Number | 73162-95-5[3][] |

| Molecular Formula | C₃₄H₅₀O₈[] |

| Molecular Weight | 586.76 g/mol [3] |

| Appearance | Off-White Solid[] |

Regulatory Landscape and Acceptance Criteria

The control of impurities in pharmaceutical substances is governed by international guidelines, primarily those from the International Council for Harmonisation (ICH), such as ICH Q3A(R2) for new drug substances.[1][5][6] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

The European Pharmacopoeia monograph for Ivermectin provides a liquid chromatography method for the analysis of related substances.[2] While a specific limit for Impurity G is not individually listed, it falls under the category of "any other impurity." The general acceptance criteria for impurities in Ivermectin are summarized below.

Table 2: General Impurity Limits for Ivermectin according to Ph. Eur.

| Impurity | Acceptance Criterion |

| Any other impurity | Not more than the area of the principal peak in the chromatogram of the reference solution (b) (1.0%) |

| Total impurities | Not more than 5 times the area of the principal peak in the chromatogram of the reference solution (b) (5.0%) |

| Disregard limit | Area of the principal peak in the chromatogram of the reference solution (c) (0.05%) |

Note: These are general limits. Specific limits for a given product must be established and justified based on safety and batch data.

Analytical Methodologies for Identification and Quantification

The primary techniques for the identification and quantification of Ivermectin Impurity G are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard pharmacopoeial method for the routine quality control of Ivermectin and its related substances.

Experimental Protocol: HPLC-UV for Related Substances (based on Ph. Eur.)

Chromatographic Conditions:

-

Column: 4.6 mm x 25 cm column packed with octadecylsilyl silica (B1680970) gel for chromatography (5 µm).

-

Mobile Phase: A mixture of water, methanol (B129727), and acetonitrile (B52724) (15:34:51 V/V/V).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

Preparation of Solutions:

-

Test Solution: Dissolve 40.0 mg of the Ivermectin substance to be examined in methanol and dilute to 50.0 mL with the same solvent.

-

Reference Solution (a): Dissolve 40.0 mg of Ivermectin CRS (Chemical Reference Substance) in methanol and dilute to 50.0 mL with the same solvent.

-

Reference Solution (b): Dilute 1.0 mL of Reference Solution (a) to 100.0 mL with methanol.

-

Reference Solution (c): Dilute 5.0 mL of Reference Solution (b) to 100.0 mL with methanol.

System Suitability:

-

Resolution: Minimum of 3.0 between the peaks due to component H2B1b and component H2B1a in the chromatogram obtained with Reference Solution (a).

-

Signal-to-noise ratio: Minimum of 10 for the principal peak in the chromatogram obtained with Reference Solution (c).

-

Symmetry factor: Maximum of 2.5 for the principal peak in the chromatogram obtained with Reference Solution (a).

Quantification:

For accurate quantification of Impurity G, a specific reference standard for the impurity should be used. In its absence, the concentration can be estimated using the Ivermectin main component peak with the assumption that the response factor is 1.0, unless a relative response factor (RRF) has been determined.

Table 3: HPLC Method Validation Parameters (Illustrative)

| Parameter | Acceptance Criteria |

| Specificity | The method should be able to resolve Impurity G from Ivermectin and other potential impurities. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for the impurity standard over a defined concentration range. |

| Accuracy | Recovery of 90.0% to 110.0% for the impurity standard spiked in the sample matrix. |

| Precision (Repeatability & Intermediate) | RSD ≤ 15% for the quantification of the impurity at the limit of quantification (LOQ). |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | No significant changes in results with small, deliberate variations in method parameters. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the definitive identification and structural confirmation of impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition of Impurity G.

Experimental Protocol: LC-HRMS for Identification

LC Conditions:

-

Column: A suitable C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Impurity G from Ivermectin and other components.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 10 µL.

MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.

-

Scan Range: m/z 100-1200.

-

Collision Energy (for MS/MS): Ramped or fixed collision energy to induce fragmentation.

Expected Results:

-

Full Scan MS: The protonated molecule [M+H]⁺ of Ivermectin Impurity G is expected at an m/z corresponding to its molecular weight (586.76 Da) plus the mass of a proton. HRMS will provide a highly accurate mass measurement.

-

MS/MS Fragmentation: Tandem mass spectrometry will produce a characteristic fragmentation pattern that can be used for structural elucidation. The fragmentation of the aglycone will differ significantly from that of Ivermectin due to the absence of the sugar moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including pharmaceutical impurities.

Experimental Protocol: 1D and 2D NMR for Structural Elucidation

Sample Preparation:

-

Isolate a sufficient quantity of Ivermectin Impurity G using preparative HPLC.

-

Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

NMR Experiments:

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments.

-

¹³C NMR: Provides information on the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the complete structure of the impurity.

Data Analysis:

The chemical shifts and coupling constants from the NMR spectra are compared with those of the Ivermectin reference standard and with data from the literature to confirm the structure of the H2B1a aglycone.

Visualization of Analytical Workflows

// Invisible edge for layout HPLC_UV -> LC_HRMS [style=invis]; LC_HRMS -> NMR_Spectroscopy [style=invis]; } .dot Caption: Workflow for the identification and quantification of Ivermectin Impurity G.

Conclusion

The identification and control of Ivermectin Impurity G are critical for ensuring the quality, safety, and efficacy of Ivermectin products. This guide has provided a comprehensive overview of the necessary analytical methodologies, from routine HPLC screening to definitive structural elucidation by LC-MS and NMR. Adherence to pharmacopoeial methods and international regulatory guidelines is paramount for drug development professionals in this field. A thorough understanding and implementation of these techniques will facilitate robust quality control and ensure patient safety.

References

- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. drugfuture.com [drugfuture.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

A Technical Guide to the Physicochemical Properties of 22,23-Dihydroavermectin B1a Aglycone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core physicochemical properties of 22,23-Dihydroavermectin B1a aglycone, a key derivative in the study of avermectins. The information presented is intended to support research and development activities where precise molecular characteristics are paramount.

Quantitative Data Summary

The fundamental molecular properties of 22,23-Dihydroavermectin B1a aglycone have been determined and are summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 586.8 g/mol | [1] |

| Molecular Formula | C₃₄H₅₀O₈ | [1] |

| CAS Number | 73162-95-5 | [1][2] |

| Synonyms | Ivermectin B1a aglycone, Avermectin B1a aglycone, Ivermectin Impurity G | [1][3] |

Experimental Protocols: Determination of Molecular Weight

The molecular weight of a compound such as 22,23-Dihydroavermectin B1a aglycone is typically determined using mass spectrometry. A detailed, generalized protocol for this determination is as follows:

Objective: To determine the accurate molecular mass of the analyte.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Methodology:

-

Sample Preparation: A dilute solution of 22,23-Dihydroavermectin B1a aglycone is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for molecules of this type, as it is a soft ionization method that minimizes fragmentation.

-

Mass Analysis: The ionized molecules are guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The molecular weight is determined from the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). High-resolution instruments provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

The workflow for this experimental determination can be visualized as follows:

Structural and Relational Information

22,23-Dihydroavermectin B1a aglycone is structurally derived from Ivermectin B1a through the hydrolysis of its disaccharide unit. This relationship is crucial for understanding its chemical and biological properties.[1][3] It is considered an acid degradation product of ivermectin.[1][2][3]

The hierarchical relationship of these compounds can be represented as follows:

References

The Antiparasitic Spectrum of 22,23-Dihydroavermectin B1a Aglycone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antiparasitic spectrum of 22,23-dihydroavermectin B1a aglycone, the core structural unit of the potent anthelmintic agent, ivermectin. Through a detailed review of available literature, this document outlines the known biological activity of the aglycone, its mechanism of action, and the critical role of the disaccharide moiety in conferring high potency. This guide summarizes the limited quantitative data available and presents detailed, representative experimental protocols for the evaluation of avermectin (B7782182) compounds. Visualizations of key pathways and experimental workflows are provided to facilitate understanding. The significant reduction in antiparasitic activity upon removal of the oleandrosyl disaccharide underscores the importance of the sugar moieties in the therapeutic efficacy of the avermectin class of compounds.

Introduction

The avermectins, a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis, are renowned for their potent, broad-spectrum antiparasitic activity. Ivermectin, a semi-synthetic derivative of avermectin B1, is a cornerstone of veterinary and human medicine for the control of a wide range of nematode and arthropod parasites. Ivermectin is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b. The core structure of ivermectin, 22,23-dihydroavermectin B1a aglycone, lacks the oleandrosyl disaccharide at the C-13 position. Understanding the intrinsic activity of this aglycone is crucial for elucidating the structure-activity relationships of avermectins and for the design of novel antiparasitic agents.

This guide focuses on the known antiparasitic spectrum of the 22,23-dihydroavermectin B1a aglycone, drawing from foundational studies that established the critical contribution of the glycosidic residues to the potent biological activity of the parent compound.

Antiparasitic Spectrum and Efficacy

The antiparasitic activity of 22,23-dihydroavermectin B1a aglycone is significantly attenuated compared to its glycosylated counterpart, ivermectin. While the aglycone retains a basal level of biological activity, the absence of the disaccharide results in a dramatic loss of potency.

In Vivo Efficacy

Foundational structure-activity relationship studies conducted in the early 1980s demonstrated the profound impact of deglycosylation on the in vivo efficacy of avermectins. In a murine model infected with the nematode Nematospiroides dubius (now Heligmosomoides polygyrus), the aglycone of 22,23-dihydroavermectin B1 was found to be more than thirtyfold less active than the parent compound.

While specific efficacy data for the aglycone against a broad range of parasites is not extensively detailed in the literature, the available information consistently points to a substantial reduction in activity. It is reported that the aglycone can inhibit nematode larval development but does not induce the characteristic paralytic activity seen with ivermectin[1].

Table 1: Comparative In Vivo Anthelmintic Efficacy of 22,23-Dihydroavermectin B1 Derivatives against Nematospiroides dubius in Mice

| Compound | Structure | Relative Potency |

| 22,23-Dihydroavermectin B1 | Glycosylated | 1 |

| 22,23-Dihydroavermectin B1 Monosaccharide | Monosaccharide | 1/2 - 1/4 |

| 22,23-Dihydroavermectin B1a Aglycone | Aglycone | < 1/30 |

Data synthesized from Campbell et al., 1984.

In Vitro Activity

Detailed in vitro studies specifically quantifying the antiparasitic spectrum of the aglycone with metrics such as IC50 or EC50 values are scarce in publicly available literature. However, the consistent in vivo findings strongly suggest a correspondingly low in vitro potency.

Mechanism of Action

The primary mechanism of action of avermectins involves their interaction with glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates.

Glutamate-Gated Chloride Channel Modulation

Ivermectin binds with high affinity to GluCls, leading to an influx of chloride ions and hyperpolarization of the cell membrane. This results in a flaccid paralysis of the parasite's pharyngeal pump and somatic musculature, ultimately leading to starvation and death. The oleandrosyl disaccharide moiety is understood to play a critical role in the high-affinity binding of ivermectin to these channels. The significant reduction in the aglycone's activity suggests a much weaker interaction with the GluCl receptor.

References

An In-depth Technical Guide to the Discovery of 22,23-Dihydroavermectin B1a Aglycone

This technical guide provides a comprehensive overview of 22,23-Dihydroavermectin B1a aglycone, an important derivative of the potent antiparasitic agent ivermectin. Aimed at researchers, scientists, and drug development professionals, this document details the discovery, synthesis, and biological characterization of this compound, presenting key data in a structured format and outlining detailed experimental protocols.

Introduction

22,23-Dihydroavermectin B1a aglycone, also known as Ivermectin Impurity G, is a significant degradation product of ivermectin formed through the acid-catalyzed hydrolysis of the disaccharide unit.[1][2][3] Ivermectin itself is a widely used broad-spectrum antiparasitic drug, a semi-synthetic derivative of avermectins, which are natural fermentation products of Streptomyces avermitilis.[4][5] The aglycone, devoid of its sugar moieties, exhibits distinct biological properties, notably the ability to inhibit the development of nematode larvae without inducing the paralytic activity characteristic of its parent compound.[2][3] This unique biological profile makes it a subject of interest in the ongoing research and development of novel antiparasitic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 22,23-Dihydroavermectin B1a and its aglycone is presented below.

| Property | 22,23-Dihydroavermectin B1a (Ivermectin B1a) | 22,23-Dihydroavermectin B1a Aglycone |

| Synonyms | Ivermectin B1a, H2B1a | Ivermectin Impurity G |

| CAS Number | 71827-03-7[6][7][8] | 73162-95-5[2] |

| Molecular Formula | C48H74O14[6][7][8] | C34H50O8 |

| Molecular Weight | 875.1 g/mol [6][7][8] | 586.76 g/mol |

| Appearance | White solid[8] | Not specified |

| Solubility | Soluble in MeOH, DMSO, Chloroform, EtOH, EtOAc, Acetone, Acetonitrile. Insoluble in Water, Hexane.[8] | Not specified |

| Purity | ≥95%[6] | Not specified |

Synthesis and Isolation

The primary method for obtaining 22,23-Dihydroavermectin B1a aglycone is through the controlled acid hydrolysis of ivermectin. This process involves the sequential cleavage of the two sugar units from the macrocyclic lactone core.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Ivermectin

This protocol is adapted from a comprehensive study on avermectin (B7782182) degradation.[1]

Materials:

-

Ivermectin (Avermectin B1a)

-

Acetonitrile (ACN)

-

0.5 M Hydrochloric Acid (HCl)

-

0.5 M Sodium Hydroxide (NaOH)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

Ultimate AQ-C18 column (250 × 70 mm, 10 µm particle size) or equivalent

-

Mobile Phase A (MPA): 10 mM Ammonium (B1175870) Acetate (NH4OAc) in Water

-

Mobile Phase B (MPB): Acetonitrile (ACN)

Procedure:

-

Dissolve approximately 1.0 g of ivermectin in 100 mL of ACN.

-

Add 100 mL of 0.5 M HCl to the ivermectin solution and mix.

-

Allow the reaction to proceed for 24 hours at room temperature.

-

Neutralize the solution by adding 100 mL of 0.5 M NaOH.

-

Add an additional 100 mL of ACN to the neutralized solution.

-

Purify the resulting mixture using a preparative HPLC system.

-

Employ a gradient elution on an Ultimate AQ-C18 column with MPA (10 mM NH4OAc in H2O) and MPB (ACN).

-

Collect fractions corresponding to the aglycone peak for further analysis.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis, purification, and characterization of 22,23-Dihydroavermectin B1a aglycone.

Analytical Characterization

The identification and characterization of 22,23-Dihydroavermectin B1a aglycone are primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a key technique for confirming the molecular weight and elemental composition of the aglycone.

| Ion | Calculated m/z | Observed m/z | Elemental Composition |

| [M+NH4]+ | 604.3895 | Not explicitly stated | C34H54NO8 |

| [M+H]+ | 587.3524 | Not explicitly stated | C34H51O8 |

Note: Specific observed m/z values for the aglycone were not detailed in the provided search results, but the formation of ammonium adducts is common for avermectin derivatives in ESI-MS.[1]

NMR Spectroscopy Data

While the search results mention the use of NMR for structural elucidation, specific chemical shift data for 22,23-Dihydroavermectin B1a aglycone was not available. Structural confirmation would rely on the absence of signals corresponding to the oleandrose (B1235672) sugar units and comparison with the spectra of the parent ivermectin.

Biological Activity